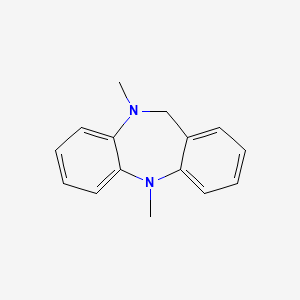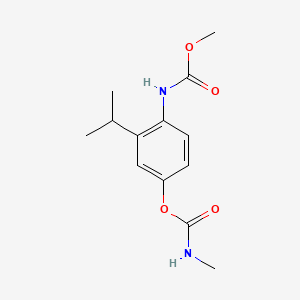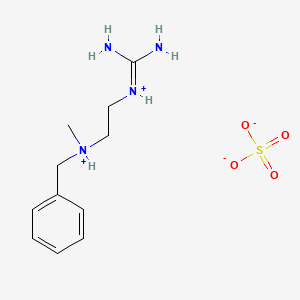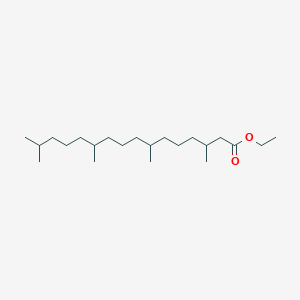
Butyl 2-chloroacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 2-chloroacrylate is an organic compound with the molecular formula C7H11ClO2. It is a colorless liquid that is used in various industrial applications. This compound is known for its reactivity and is often used as a monomer in the production of polymers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Butyl 2-chloroacrylate can be synthesized through the esterification of 2-chloroacrylic acid with butanol. The reaction typically requires an acid catalyst such as sulfuric acid to proceed efficiently. The reaction conditions often involve heating the reactants under reflux to achieve a high yield of the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the overall efficiency of the process. The use of polymerization inhibitors such as hydroquinone is common to prevent unwanted polymerization during production and storage.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl 2-chloroacrylate undergoes various chemical reactions, including:
Addition Reactions: The double bond in the acrylate group is reactive and can participate in addition reactions with nucleophiles and electrophiles.
Polymerization: This compound readily polymerizes to form poly(this compound), which is used in coatings and adhesives.
Substitution Reactions: The chlorine atom in the molecule can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Addition Reactions: Common reagents include hydrogen halides (e.g., HCl) and other electrophiles. These reactions typically occur under mild conditions.
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used to start the polymerization process.
Substitution Reactions: Nucleophiles such as amines or thiols can be used to replace the chlorine atom. These reactions often require a base to facilitate the substitution.
Major Products Formed
Poly(this compound): Used in coatings, adhesives, and sealants.
Substituted Derivatives: Various derivatives can be formed depending on the nucleophile used in substitution reactions.
Applications De Recherche Scientifique
Butyl 2-chloroacrylate has several applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers with specific properties.
Biology: The compound can be used to modify surfaces of biomaterials to improve their biocompatibility.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form biocompatible polymers.
Industry: It is used in the production of specialty coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of butyl 2-chloroacrylate primarily involves its reactivity as a monomer. The double bond in the acrylate group allows it to undergo polymerization, forming long chains of poly(this compound). This polymerization process is initiated by free radicals, which can be generated using initiators such as AIBN or benzoyl peroxide. The chlorine atom in the molecule also makes it reactive towards nucleophiles, allowing for the formation of various derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butyl acrylate: Similar in structure but lacks the chlorine atom. It is used in similar applications but has different reactivity.
Methyl 2-chloroacrylate: Similar in structure but has a methyl group instead of a butyl group. It is used in the synthesis of different polymers.
Ethyl 2-chloroacrylate: Similar in structure but has an ethyl group instead of a butyl group. It is used in various chemical syntheses.
Uniqueness
Butyl 2-chloroacrylate is unique due to the presence of both the butyl group and the chlorine atom. This combination gives it specific reactivity and properties that are not found in other similar compounds. The chlorine atom makes it more reactive towards nucleophiles, allowing for the synthesis of a wide range of derivatives. The butyl group provides hydrophobic properties, making it useful in applications where water resistance is important.
Propriétés
Numéro CAS |
13401-85-9 |
|---|---|
Formule moléculaire |
C7H11ClO2 |
Poids moléculaire |
162.61 g/mol |
Nom IUPAC |
butyl 2-chloroprop-2-enoate |
InChI |
InChI=1S/C7H11ClO2/c1-3-4-5-10-7(9)6(2)8/h2-5H2,1H3 |
Clé InChI |
JJFAJTXZGDAWTR-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)C(=C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Methyl-norgranatan-3-ol beta-diphenylacetyl ester [German]](/img/structure/B13740846.png)

![(2S)-2-[acetyl(16-methylheptadecyl)amino]-5-amino-5-oxopentanoic acid](/img/structure/B13740858.png)
![4,4,5,5-Tetrafluoro-5-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]pentanoic acid](/img/structure/B13740866.png)



![N-Methyl-norgranatan-3-ol beta-diphenylacetyl ester [German]](/img/structure/B13740883.png)






